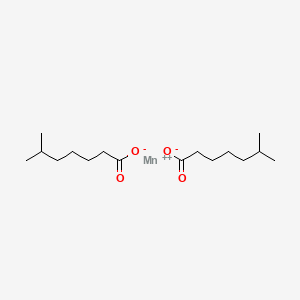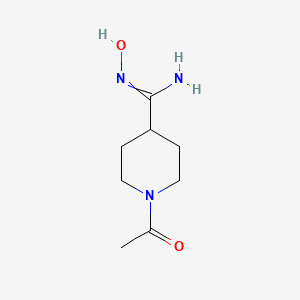
tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate hydrochloride is a chemical compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 2-position and an aminomethyl group at the 4-position. The hydrochloride salt form enhances its solubility in water, making it useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate hydrochloride typically involves the protection of the amino group on the pyridine ring using a Boc protecting groupThe Boc protecting group is often introduced using di-tert-butyl dicarbonate in the presence of a base, such as triethylamine . The aminomethyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.
Deprotection: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Deprotected Amines: Removal of the Boc group yields the free amine, which can be further functionalized.
Aplicaciones Científicas De Investigación
tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of biologically active molecules and probes.
Medicine: It serves as a building block for drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate hydrochloride depends on its specific application. In chemical reactions, the Boc group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in further reactions. The molecular targets and pathways involved vary based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-(Boc-amino)pyridine: Lacks the aminomethyl group at the 4-position.
4-(Aminomethyl)pyridine: Lacks the Boc protecting group at the 2-position.
2-(Boc-amino)-5-(aminomethyl)pyridine: Similar structure but with the aminomethyl group at the 5-position.
Uniqueness
tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate hydrochloride is unique due to the presence of both the Boc-protected amino group and the aminomethyl group on the pyridine ring. This dual functionality allows for selective reactions and versatile applications in synthesis and research.
Propiedades
Fórmula molecular |
C11H18ClN3O2 |
|---|---|
Peso molecular |
259.73 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(aminomethyl)pyridin-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-11(2,3)16-10(15)14-9-6-8(7-12)4-5-13-9;/h4-6H,7,12H2,1-3H3,(H,13,14,15);1H |
Clave InChI |
YDOOXESYHSBWRL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


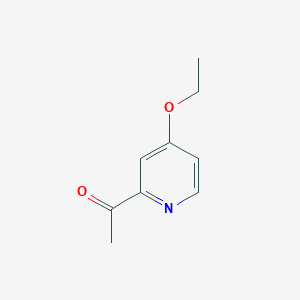
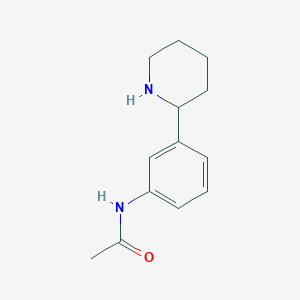
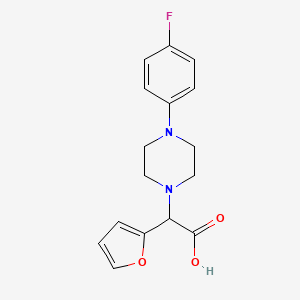
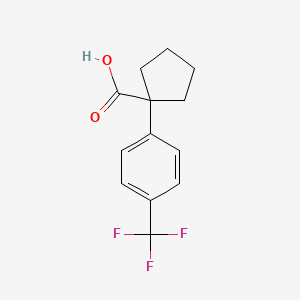
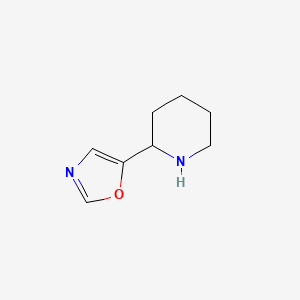
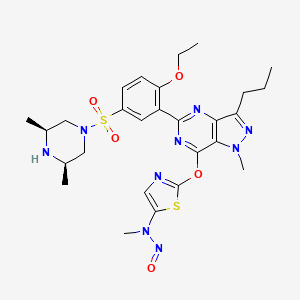
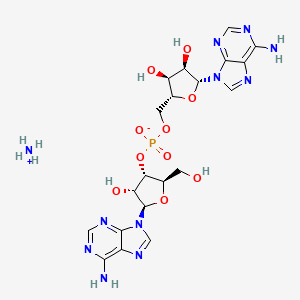
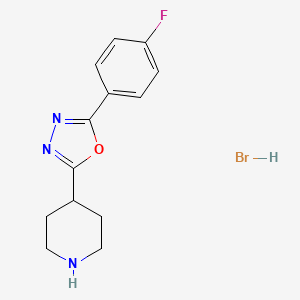
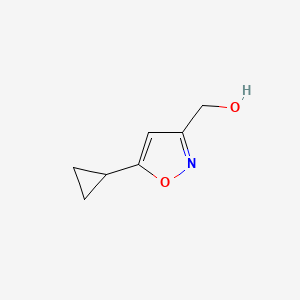
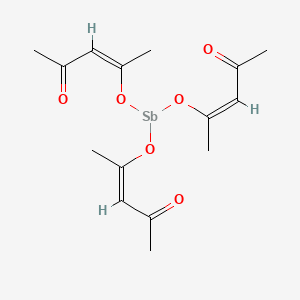
![1-(2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B1514918.png)

